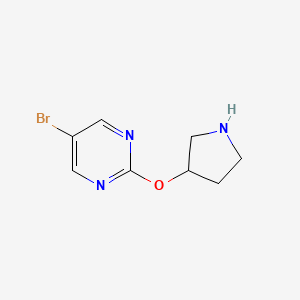

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-pyrrolidin-3-yloxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7/h3-4,7,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLUWWFOZOXWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659473 | |

| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-82-3 | |

| Record name | 5-Bromo-2-[(pyrrolidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine (CAS: 914347-82-3): A Key Building Block for Targeted Protein Degradation

Abstract

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic compound that has emerged as a strategic building block in modern medicinal chemistry. Its unique structure, combining an electron-deficient, functionalizable pyrimidine ring with a three-dimensional pyrrolidine scaffold, makes it particularly valuable for the synthesis of complex therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its physicochemical properties, a detailed synthetic protocol with mechanistic rationale, robust methods for analytical characterization, and a discussion of its primary application in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel molecular entities.

Core Compound Characteristics and Handling

This compound is a solid at room temperature, typically appearing as an off-white to light yellow powder. The molecule's architecture is defined by a pyrimidine core, which is substituted at the C2 position with a pyrrolidin-3-yloxy group and at the C5 position with a bromine atom.[1] This combination of moieties dictates its reactivity and utility. The pyrimidine ring is inherently electron-poor, a characteristic that is further enhanced by the electron-withdrawing bromine atom, making the C2, C4, and C6 positions susceptible to nucleophilic attack. The pyrrolidine group adds sp³ character, providing a non-planar structural element that can be crucial for optimizing pharmacokinetic properties and exploring three-dimensional binding pockets in biological targets.[2]

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| CAS Number | 914347-82-3 | [1][3][4][5] |

| Molecular Formula | C₈H₁₀BrN₃O | [1][3][5][6] |

| Molecular Weight | 244.09 g/mol | [3][6][7] |

| Predicted Density | 1.556 g/cm³ | [7] |

| Predicted Boiling Point | 367.6 °C | [7] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [6][7] |

| Purity (Typical) | ≥95% | [5] |

| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed/in contact with skin, Causes skin/eye irritation, Harmful if inhaled, May cause respiratory irritation) | [8] |

Handling and Storage: Due to its potential hazards, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[6][7]

Synthesis and Mechanistic Considerations

The most logical and widely applicable method for synthesizing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the inherent electrophilicity of a 2-halo-5-bromopyrimidine precursor.

Retrosynthetic Analysis

The key disconnection is the C2-O ether bond. This leads back to two commercially available or readily synthesized starting materials: a suitably protected 3-hydroxypyrrolidine and 2,5-dibromopyrimidine. The pyrrolidine amine is typically protected (e.g., as a tert-butyl carbamate, Boc) to prevent it from acting as a competing nucleophile.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This protocol describes the synthesis starting from (R)-1-Boc-3-hydroxypyrrolidine and 2,5-dibromopyrimidine.

Step 1: Alkoxide Formation and Nucleophilic Aromatic Substitution

-

Rationale: An SₙAr reaction on an electron-deficient pyrimidine ring is facilitated by a strong nucleophile. Sodium hydride (NaH), a non-nucleophilic strong base, is used to deprotonate the hydroxyl group of the protected pyrrolidine, forming a potent alkoxide nucleophile in situ. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the cation without interfering with the nucleophile. The reaction is initiated at 0°C to control the initial exothermic deprotonation.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.1 eq.) in anhydrous DMF dropwise at 0°C under an argon atmosphere.

-

Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of 2,5-dibromopyrimidine (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

-

Step 2: Boc Deprotection

-

Rationale: The Boc protecting group is acid-labile. A strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a non-nucleophilic solvent is used to cleave the carbamate and liberate the free secondary amine of the pyrrolidine ring.

-

Procedure:

-

Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq.) or a 4M solution of HCl in 1,4-dioxane dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification by chromatography or recrystallization may be necessary.

-

Caption: Experimental workflow for the synthesis of the target compound.

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, a panel of analytical techniques should be employed.

Table 2: Expected Analytical Characterization Data

| Technique | Expected Result |

| ¹H NMR | Pyrimidine protons: ~8.5 ppm (s, 2H, H4/H6). Pyrrolidine CH-O: ~5.5 ppm (m, 1H). Pyrrolidine CH₂-N & CH₂: ~3.0-3.8 ppm (m, 4H). Pyrrolidine CH₂: ~2.1-2.4 ppm (m, 2H). Pyrrolidine NH: Broad singlet, variable chemical shift. (Predicted shifts in CDCl₃ or DMSO-d₆). |

| ¹³C NMR | Pyrimidine C2: ~165 ppm. Pyrimidine C4/C6: ~160 ppm. Pyrimidine C5: ~108 ppm. Pyrrolidine C-O: ~75 ppm. Pyrrolidine C-N: ~50, ~45 ppm. Pyrrolidine C: ~32 ppm. (Predicted shifts). |

| Mass Spec (HRMS) | Calculated m/z for C₈H₁₁BrN₃O⁺ [M+H]⁺: 244.0134, 246.0114. Found m/z should match calculated values, showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[9] |

| HPLC Purity | >95% peak area at a suitable UV wavelength (e.g., 254 nm). |

| FTIR | Characteristic peaks for C-O-C stretch (~1250-1050 cm⁻¹), C=N and C=C stretches of the pyrimidine ring (~1600-1400 cm⁻¹), N-H stretch (~3300 cm⁻¹, may be broad), and C-H stretches. |

Application in Targeted Protein Degradation

The primary value of this compound lies in its role as a versatile building block for constructing PROteolysis TArgeting Chimeras (PROTACs) and other targeted protein degraders.[5] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

Molecular Architecture and Utility

A PROTAC consists of three components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound is an ideal scaffold that can be elaborated into a POI-binding ligand or a linker element.

-

POI-Binding Scaffold: The pyrimidine and pyrrolidine moieties can form critical hydrogen bonds and van der Waals interactions within the binding site of a target protein, such as a kinase.[10][11]

-

Vector for Linker Attachment: The secondary amine of the pyrrolidine ring provides a robust and strategically positioned attachment point for the linker, allowing for systematic exploration of linker length and composition to achieve an optimal ternary complex (POI-PROTAC-E3 Ligase).

-

Handle for Elaboration: The bromine atom at the C5 position is a key functional handle. It is perfectly suited for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the covalent attachment of other fragments, such as the E3 ligase ligand, to build the final PROTAC molecule.[12]

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that addresses key challenges in modern drug discovery. Its combination of a functionalizable pyrimidine core and a 3D pyrrolidine handle provides medicinal chemists with a powerful tool for creating sophisticated molecules with precisely tuned properties. Its demonstrated utility in the rapidly advancing field of targeted protein degradation underscores its importance and ensures its continued relevance in the development of next-generation therapeutics for a wide range of diseases.

References

-

CP Lab Safety. This compound, min 95%, 1 gram. [Link]

-

PubChem. 2-(Pyrrolidin-3-YL)pyrimidine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]

-

PubChem. 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

ResearchGate. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR | Request PDF. [Link]

-

PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

Preprints.org. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

-

ResearchGate. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

SpectraBase. 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

ResearchGate. (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

- 1. CAS 914347-82-3: 5-bromo-2-pyrrolidin-3-yloxy-pyrimidine [cymitquimica.com]

- 2. Research Compound: 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide [benchchem.com]

- 3. This compound - CAS:914347-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 914347-82-3 | this compound - AiFChem [aifchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. achmem.com [achmem.com]

- 7. This compound CAS#: 914347-82-3 [m.chemicalbook.com]

- 8. 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | C6H4BrN3 | CID 10798005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Privileged Scaffolds

In the landscape of contemporary drug discovery, the efficiency of synthesizing novel chemical entities is paramount. Researchers and medicinal chemists increasingly rely on "privileged scaffolds"—molecular frameworks that are known to interact with specific classes of biological targets. The pyrimidine ring is one such elite scaffold, forming the core of numerous FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

This guide focuses on a specific and highly valuable pyrimidine derivative: 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine. This compound has emerged as a critical building block, particularly in the burgeoning field of targeted protein degradation.[6] Its unique structure combines three key features: a versatile pyrimidine core, a strategically placed bromine atom for further chemical modification, and a pyrrolidine-ether linkage that provides specific spatial and physicochemical properties. This technical document provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs), intended for researchers, scientists, and drug development professionals.

Core Molecular Attributes

This compound is a heterocyclic organic compound meticulously designed for synthetic utility in medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN₃O | [6][7] |

| Molecular Weight | 244.09 g/mol | [7][8] |

| CAS Number | 914347-82-3 | [6] |

| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |

| Purity | Commercially available at ≥95% | [6] |

| Common Synonyms | 5-bromo-2-(3-pyrrolidinyloxy)pyrimidine | [7] |

Synthetic Protocol: A Field-Proven Methodology

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability. The causality behind this choice lies in the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a good leaving group (e.g., a halogen) at the 2-position, making it susceptible to attack by nucleophiles like the hydroxyl group of pyrrolidin-3-ol.

Precursor Materials:

-

5-Bromo-2-chloropyrimidine

-

(R)- or (S)-Pyrrolidin-3-ol (or the racemic mixture)[9]

-

A non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

Step-by-Step Experimental Protocol:

-

Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (R)-Pyrrolidin-3-ol (1.0 eq). Dissolve it in anhydrous DMF. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the solution from Step 1. The addition should be slow to control the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

SNAr Reaction: In a separate flask, dissolve 5-Bromo-2-chloropyrimidine (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture from Step 2.

-

Reaction Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material (5-Bromo-2-chloropyrimidine) is consumed. This typically takes 4-12 hours.

-

Work-up and Extraction: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Below is a diagram illustrating the general workflow for this synthesis.

Safety and Handling: A Self-Validating Protocol

While a specific Safety Data Sheet (SDS) for this compound is not universally published, data from structurally analogous compounds provide a reliable basis for establishing safe handling protocols. [10][11][12]

-

Hazard Statements : Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302) or inhaled (H332). [8][10]* Precautionary Measures :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [11] * Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [10] * Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents. [11]* First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. [13] * Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [10] * Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention. [10] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [13]* Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. [8] This self-validating system of precautions, grounded in the known reactivity of bromo-pyrimidines and pyrrolidines, ensures that potential risks are mitigated through established chemical safety practices.

-

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational drug design. Its structure is optimized for versatility, providing medicinal chemists with a reliable and strategically functionalized building block. Its primary role in the synthesis of PROTACs places it at the forefront of innovative therapeutic development, enabling the creation of next-generation medicines that can target previously "undruggable" proteins. Understanding the core attributes, synthesis, and application of this molecule is essential for any researcher or organization operating in the advanced stages of drug discovery.

References

-

Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]

-

Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]

-

The Indispensable Role of Pyrimidine Derivatives in Modern Drug Development. (2025, November 7). Pharmaffiliates. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Shitov, I. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(10), 2288. [Link]

- Process for the preparation of 1-methylpyrrolidin-3-ol.

-

The Chemical Synthesis of (R)-(-)-3-Pyrrolidinol Hydrochloride: A Key Pharmaceutical Intermediate. (2025, October 28). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. ResearchGate. [Link]

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 11). ResearchGate. [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013, November 26). PharmaTutor. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2025, August 9). ResearchGate. [Link]

-

This compound, min 95%, 1 gram. CP Lab Safety. [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5122. [Link]

-

5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

De Santis, A., et al. (n.d.). PROTAC-based approach to develop broad-spectrum antiviral agents triggering the proteolysis of the major viral protease. FLORE. [Link]

-

Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. [Link]

-

Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [Link]

-

Koravović, M., et al. (2022). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Journal of the Serbian Chemical Society. [Link]

-

The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. Theranostics, 10(22), 10141–10153. [Link]

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell chemical biology, 27(8), 998–1014. [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchtrend.net [researchtrend.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound - CAS:914347-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. achmem.com [achmem.com]

- 9. nbinno.com [nbinno.com]

- 10. aksci.com [aksci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural products. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. In recent years, the strategic functionalization of the pyrimidine ring has led to the development of highly specific and potent pharmacological agents. Among these, 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has emerged as a molecule of significant interest, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its critical role as a building block in the design of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

Understanding the physicochemical properties of a molecule is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. Below is a summary of the key properties of this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₀BrN₃O | - |

| Molecular Weight | 244.09 g/mol | - |

| CAS Number | 914347-82-3 | - |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Predicted Boiling Point | 367.6 ± 52.0 °C | Prediction based on computational models. |

| Predicted Density | 1.556 ± 0.06 g/cm³ | Prediction based on computational models. |

| Storage Conditions | Store in a dark place, under an inert atmosphere, at room temperature. | Recommended to prevent degradation. |

Spectroscopic Characterization: A Predictive Analysis

While a publicly available, experimentally determined NMR spectrum for this compound is not readily found, a predictive analysis based on the spectra of its constituent fragments (5-bromopyrimidine and 3-hydroxypyrrolidine derivatives) provides valuable insight for its characterization.

Predicted ¹H NMR Spectrum

-

Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, likely between δ 8.0 and 9.0 ppm. The electron-withdrawing nature of the nitrogen atoms and the bromine atom will deshield these protons.

-

Pyrrolidine Protons: The protons of the pyrrolidine ring will exhibit more complex splitting patterns. The proton on the carbon bearing the oxygen (C3') will be a multiplet, likely in the range of δ 4.5-5.5 ppm. The other protons on the pyrrolidine ring will appear as multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm. The exact chemical shifts and coupling constants will depend on the stereochemistry and conformational flexibility of the pyrrolidine ring.

-

NH Proton: The proton on the nitrogen of the pyrrolidine ring will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

-

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 100-165 ppm. The carbon atom attached to the bromine (C5) will be in the lower end of this range, while the carbon attached to the oxygen (C2) will be at the higher end.

-

Pyrrolidine Carbons: The carbon atoms of the pyrrolidine ring will appear in the aliphatic region. The carbon attached to the oxygen (C3') is expected around δ 70-80 ppm, while the other carbons will be in the range of δ 25-60 ppm.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the electronic nature of its pyrimidine core and the presence of the bromo substituent.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA r). However, the 2-position is already substituted. The bromine at the 5-position is less reactive towards direct nucleophilic displacement under typical S NAr conditions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is the most reactive site for transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity is the cornerstone of its utility as a molecular building block, allowing for the facile introduction of a wide range of molecular fragments.

Synthesis of this compound: A Plausible Synthetic Route

A detailed, peer-reviewed synthesis of this compound is not widely published. However, based on established principles of heterocyclic chemistry and patent literature for related compounds, a plausible and efficient synthetic route can be proposed. The most likely approach involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reagents and Materials:

-

2,5-Dibromopyrimidine

-

(R)- or (S)-3-Hydroxypyrrolidine (or the racemate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 3-hydroxypyrrolidine (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a strong base like NaH is to deprotonate the hydroxyl group of the pyrrolidine, making it a more potent nucleophile. A weaker base like K₂CO₃ can also be used, often requiring higher temperatures.

-

Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add a solution of 2,5-dibromopyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C. The C2 position of 2,5-dibromopyrimidine is more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

-

Application in Targeted Protein Degradation: A Critical Component in PROTAC Design

The primary application of this compound is as a versatile building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

The Structure and Function of a PROTAC

Caption: The modular structure of a PROTAC, highlighting the role of building blocks.

The this compound fragment can be incorporated into the PROTAC structure in two principal ways:

-

As a Core Component of the Linker: The pyrrolidin-3-yloxy-pyrimidine moiety can form a rigid and defined part of the linker that connects the "warhead" (the ligand that binds to the POI) to the E3 ligase ligand. The geometry and length of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

-

As a Scaffold for the E3 Ligase Ligand or Warhead: The pyrimidine ring itself can be a key pharmacophore that binds to either the E3 ligase or the POI. In this scenario, the bromine atom serves as a convenient attachment point for the linker.

The strategic importance of the bromine atom at the 5-position cannot be overstated. It provides a reliable chemical handle for the late-stage introduction of the "warhead" ligand via robust and high-yielding palladium-catalyzed cross-coupling reactions. This modular approach is highly advantageous in drug discovery as it allows for the rapid generation of a library of PROTACs with different warheads, facilitating the optimization of potency and selectivity.

Safety and Handling

As a brominated heterocyclic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure, predictable reactivity, and strategic placement of functional groups make it an ideal component for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. As researchers continue to explore the vast potential of PROTACs and other novel therapeutic modalities, the demand for such sophisticated and strategically designed chemical tools is set to increase, solidifying the importance of this compound in the drug discovery landscape.

References

- Note: As this guide is a synthesis of information from various sources, including chemical supplier databases and general knowledge of organic chemistry principles, direct citations to peer-reviewed articles for every statement are not provided. The references below represent general resources for the concepts discussed.

-

General Pyrimidine Chemistry:

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]

-

-

Targeted Protein Degradation and PROTACs:

-

Crews, C. M. (2017). Targeted Protein Degradation: from Chemical Biology to Drug Discovery. Cell Chemical Biology, 24(9), 1115-1127. [Link]

-

-

Chemical Supplier Databases (for physical properties and safety information):

An In-depth Technical Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Synthesis, Characterization, and Applications

Introduction and Strategic Significance

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine is a heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its structure combines three key pharmacophoric elements: a pyrimidine core, a bromine substituent, and a pyrrolidinoxy linker. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer and viral infections.[1][2][3] This is due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties.[1][2]

The strategic placement of the bromine atom at the 5-position serves as a versatile synthetic handle for post-synthesis modification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[4] This allows for the systematic exploration of chemical space to optimize a lead compound's potency and selectivity. The pyrrolidin-3-yloxy group provides a three-dimensional exit vector and a basic nitrogen atom, which can be crucial for establishing key interactions with biological targets or for modulating physicochemical properties such as solubility. This combination of features makes this compound a valuable intermediate, particularly in the synthesis of targeted protein degraders and kinase inhibitors.[5]

This guide provides a senior application scientist's perspective on the synthesis, comprehensive characterization, and strategic application of this compound, emphasizing the rationale behind the chosen methodologies.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the first step in its effective application. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914347-82-3 | [5][6][7] |

| Molecular Formula | C₈H₁₀BrN₃O | [5][6][7] |

| Molecular Weight | 244.09 g/mol | [6][7] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [6] |

Note: The compound also exists as hydrochloride salts, which will have different CAS numbers and molecular weights.[8][9]

Synthesis and Purification

Synthetic Rationale and Strategy

The most logical and efficient synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the two ring nitrogens.[10] The starting materials, 5-bromo-2-chloropyrimidine and 3-hydroxypyrrolidine (often as a protected racemate or a specific enantiomer), are commercially available.

The causality for this choice is twofold:

-

Reactivity Differential: In 5-bromo-2-chloropyrimidine, the chloro group at the 2-position is significantly more labile and susceptible to nucleophilic attack than the bromo group at the 5-position.[4] This inherent selectivity allows for a clean reaction at the desired position, leaving the bromine atom untouched for subsequent diversification reactions.

-

Process Efficiency: The reaction can be conducted in a single, high-yielding step under relatively mild conditions, making it scalable and cost-effective.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by the comprehensive characterization methods outlined in Section 4.

-

Reagent Preparation: To a solution of 3-hydroxypyrrolidine (1.1 equivalents) in anhydrous Dimethylformamide (DMF, 10 mL per 1 g of chloropyrimidine), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Expertise Note: The use of NaH, a strong non-nucleophilic base, ensures complete deprotonation of the hydroxyl group on the pyrrolidine, forming a potent alkoxide nucleophile. Performing this at 0 °C controls the initial exothermic reaction.

-

-

Nucleophile Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the sodium pyrrolidin-3-oxide.

-

SNAr Reaction: Cool the mixture back to 0 °C and add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-chloropyrimidine is consumed.

-

Work-up and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (EtOAc), three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Caption: Synthetic workflow for this compound.

Comprehensive Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following multi-technique approach provides a self-validating characterization package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃): The proton signals can be assigned based on their chemical shift, multiplicity (splitting pattern), and integration.

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine H-4, H-6 | ~8.40 | s | 2H | Two equivalent aromatic protons on the electron-deficient pyrimidine ring, appearing as a sharp singlet downfield. |

| Pyrrolidine CH-O | ~5.45 | m | 1H | The methine proton attached to the ether oxygen, shifted downfield due to the electronegative oxygen. |

| Pyrrolidine CH₂-N | ~3.40 - 3.70 | m | 2H | Protons on the carbon adjacent to the pyrrolidine nitrogen. |

| Pyrrolidine CH₂-N | ~3.20 - 3.50 | m | 2H | Protons on the other carbon adjacent to the pyrrolidine nitrogen. |

| Pyrrolidine CH₂ | ~2.10 - 2.30 | m | 2H | The central methylene protons of the pyrrolidine ring. |

| Pyrrolidine NH | Broad | s | 1H | The N-H proton, which may be broad and its position variable depending on concentration and solvent. |

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Carbon Assignment | Approx. δ (ppm) | Rationale |

| Pyrimidine C-2 | ~163.5 | Carbon of the C-O ether linkage on the pyrimidine ring. |

| Pyrimidine C-4, C-6 | ~158.0 | Equivalent aromatic carbons adjacent to the ring nitrogens. |

| Pyrimidine C-5 | ~107.0 | Carbon bearing the bromine atom, shifted upfield relative to C-4/C-6. |

| Pyrrolidine C-3 (CH-O) | ~75.0 | The methine carbon attached to the ether oxygen. |

| Pyrrolidine C-2/C-5 (CH₂-N) | ~50.0 / ~45.0 | The two methylene carbons adjacent to the pyrrolidine nitrogen. |

| Pyrrolidine C-4 (CH₂) | ~32.0 | The central methylene carbon of the pyrrolidine ring. |

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

Protocol:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement (HRMS).

Expected Results:

-

Molecular Ion: The primary validation is the observation of the protonated molecular ion [M+H]⁺.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. The mass spectrum will therefore show two distinct peaks for the molecular ion:

-

[C₈H₁₀⁷⁹BrN₃O + H]⁺ at m/z ≈ 244.01

-

[C₈H₁₀⁸¹BrN₃O + H]⁺ at m/z ≈ 246.01 This characteristic 1:1 doublet is a definitive signature for the presence of a single bromine atom.[11]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

Protocol: A typical reversed-phase HPLC method provides excellent separation for pyrimidine derivatives.[12][13]

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase column for small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid aids in peak shape and MS compatibility. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute the compound and any impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Detection | UV at 254 nm | Pyrimidine rings exhibit strong UV absorbance at this wavelength. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

Purity Assessment: The purity is calculated based on the relative peak area of the main product peak in the chromatogram. A purity level of >95% is typically required for use in drug discovery research.

Caption: A multi-technique workflow for compound characterization.

Applications in Drug Discovery

The utility of this compound stems from its modular design, which allows for systematic chemical modification.

-

Pyrimidine Core: Acts as a flat, aromatic scaffold that can participate in π-stacking or hydrogen bonding interactions within a protein's binding site.

-

Pyrrolidinoxy Linker: Provides a non-planar, flexible linker that can orient other functional groups into favorable positions. The basic nitrogen can form salt bridges or key hydrogen bonds.

-

Bromo Substituent: This is the key site for diversification. Using palladium-catalyzed cross-coupling reactions, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at this position. This is a common strategy for exploring the Structure-Activity Relationship (SAR) of a compound series to enhance target affinity and selectivity.

Its documented use as a "Protein Degrader Building Block" suggests its incorporation into Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. In this context, the pyrrolidinoxy portion might serve as part of the linker, while the pyrimidine core could be part of the warhead binding to the protein of interest or the E3 ligase ligand. The bromo-position would be the attachment point for the rest of the chimeric molecule.

Caption: Diversification potential via the C-5 bromine handle.

Handling and Storage

-

Safety: The compound is associated with warnings for being harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[6][14] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: For long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from light and moisture, preferably under an inert atmosphere.[6][7]

References

-

CP Lab Safety. This compound, min 95%, 1 gram. [Link]

-

ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]

-

PubChem. 5-bromo-7H-pyrrolo[2,3-d]pyrimidine. [Link]

-

MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

IOSR Journal of Applied Chemistry. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]

-

SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

-

SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. [Link]

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

-

PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. achmem.com [achmem.com]

- 7. This compound - CAS:914347-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1956365-66-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. 2995278-81-2|5-Bromo-2-(pyrrolidin-3-yl)pyrimidine dihydrochloride|BLD Pharm [bldpharm.com]

- 10. scispace.com [scispace.com]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-bromo-7H-pyrrolo[2,3-d]pyrimidine | C6H4BrN3 | CID 10798005 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids and a multitude of therapeutic agents.[1] Its inherent chemical versatility and privileged biological role make it a scaffold of profound interest in drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the key therapeutic areas where pyrimidines have shown significant promise, elucidate their primary mechanisms of action, analyze structure-activity relationships, and provide detailed, field-proven protocols for their biological evaluation. This document is structured to serve not just as a repository of information, but as a practical guide to understanding and harnessing the therapeutic potential of this remarkable heterocyclic system.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life.[2] Its most notable natural occurrences are in the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA.[1] This foundational role in genetic material intrinsically links the pyrimidine scaffold to cellular processes of proliferation, replication, and protein synthesis. Consequently, synthetic derivatives that mimic or interfere with the natural pyrimidine pathways have become powerful tools for therapeutic intervention. The stability of the aromatic ring, combined with multiple sites for functionalization, allows for the creation of vast chemical libraries with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

A Spectrum of Biological Activities

The therapeutic applications of pyrimidine derivatives are extensive, a testament to their ability to interact with a wide range of biological targets.[5][6]

2.1 Anticancer Activity

Pyrimidine derivatives are among the most successful classes of anticancer agents.[7] Their primary role as antimetabolites is exemplified by 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for decades.[2][8][9] 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and through its incorporation into DNA and RNA, ultimately leading to "thymineless death" in rapidly dividing cancer cells.[8][10] Beyond antimetabolites, pyrimidine derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often deregulated in cancer.[11][12][13][14]

2.2 Antimicrobial Activity

The fight against infectious diseases has also benefited significantly from pyrimidine-based drugs. These compounds can interfere with essential microbial metabolic pathways that are absent in humans, providing selective toxicity. A classic example is the combination of Trimethoprim , a pyrimidine derivative, with sulfamethoxazole. Trimethoprim is a potent inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleic acids and amino acids.[4][15][16] Many novel pyrimidine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[8][10]

2.3 Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, and pyrimidine derivatives have emerged as promising anti-inflammatory agents. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[17][18] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[19] Certain pyrimidine derivatives have shown high selectivity for COX-2 over the constitutively expressed COX-1, potentially reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

2.4 Antiviral Activity

As analogs of natural nucleosides, pyrimidine derivatives are well-positioned to act as antiviral agents. Drugs like Zidovudine (AZT), an analog of thymidine, are potent inhibitors of viral reverse transcriptase.[20] By incorporating themselves into the growing viral DNA chain, they cause chain termination, effectively halting viral replication. This mechanism has been particularly crucial in the management of retroviruses like HIV.

Key Mechanisms of Action: A Deeper Dive

Understanding the molecular interactions between pyrimidine derivatives and their biological targets is paramount for rational drug design. The causality behind their therapeutic effects often lies in the precise inhibition of key enzymes.

3.1 Inhibition of Protein Kinases

Protein kinases regulate a vast number of cellular processes, and their aberrant activity is a hallmark of many cancers.[12][13] Pyrimidine-based molecules are excellent scaffolds for designing kinase inhibitors because they can act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[11][21] This effectively shuts down the oncogenic signaling cascade.[14] For example, inhibitors targeting Epidermal Growth Factor Receptor (EGFR) or Bcr-Abl have revolutionized the treatment of specific lung and hematopoietic cancers, respectively.[11]

Caption: EGFR signaling pathway inhibition by a pyrimidine derivative.

3.2 Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate from dihydrofolate.[4] Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication.[15] Pyrimidine derivatives, particularly those with a 2,4-diamino substitution, can mimic the structure of dihydrofolate and bind to the active site of DHFR with high affinity, effectively starving the cell of the building blocks needed for proliferation.[16][22] This mechanism is highly effective against rapidly dividing cells, including bacteria, protozoa, and cancer cells.[4]

3.3 Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins.[17] The active site of COX is a long hydrophobic channel. Pyrimidine derivatives can be designed to fit within this channel and interact with key residues, blocking the entry of arachidonic acid. The structural differences between the active sites of COX-1 and COX-2, particularly the presence of a larger side pocket in COX-2, allow for the design of selective inhibitors. By incorporating bulkier side groups, pyrimidine derivatives can be tailored to bind preferentially to COX-2, leading to a more targeted anti-inflammatory effect with a potentially improved safety profile.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a pyrimidine derivative is profoundly influenced by the nature, position, and orientation of its substituents. A systematic SAR analysis is crucial for optimizing lead compounds into clinical candidates.

-

Position 2: Substitutions at the C2 position are critical. For DHFR inhibitors, a primary amino group at this position is often essential for forming key hydrogen bonds within the enzyme's active site.[16][22]

-

Position 4: Similar to C2, this position is key for target interaction. An amino group here completes the 2,4-diaminopyrimidine pharmacophore for DHFR inhibition. In kinase inhibitors, this position often bears a larger, substituted amine group that projects into solvent-exposed regions or interacts with specific residues to enhance potency and selectivity.

-

Position 5: This position is often modified to tune the electronic properties and steric bulk of the molecule. Introducing electron-withdrawing groups can impact the pKa of the heterocyclic nitrogens, while larger groups can be used to probe for additional binding pockets or enhance selectivity.

-

Fused Rings: Fusing the pyrimidine ring with other heterocyclic systems (e.g., creating pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines) can rigidify the structure, pre-organizing it for optimal target binding and introducing new vectors for substitution.[23]

Table 1: Comparative Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

| Compound | R1 Substituent | R2 Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | hTS IC50 (nM) |

|---|---|---|---|---|---|

| 1a | 4-OCH3-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.09 |

| 1b | 4-Cl-Ph | H | 0.89 ± 0.21 | 1.05 ± 0.34 | 15.33 ± 0.88 |

| 1c | 4-F-Ph | CH3 | 0.55 ± 0.15 | 0.78 ± 0.22 | 9.12 ± 0.51 |

(Data is illustrative, based on trends reported in scientific literature for SAR studies.)

Methodologies for Biological Evaluation

The following protocols are foundational for assessing the biological activity of novel pyrimidine derivatives. They are designed to be self-validating through the inclusion of appropriate controls.

5.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a primary screen for potential anticancer compounds.[24][25]

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[26]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line's doubling time.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[27]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[27]

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

5.2 Protocol: Antibacterial Susceptibility (Kirby-Bauer Disk Diffusion)

This is a qualitative method to rapidly screen for the ability of a compound to inhibit microbial growth.[3][28][29]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform bacterial lawn.[20][28]

-

Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar. Gently press each disk to ensure complete contact.[20] Include a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent only).

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[3]

-

Data Acquisition: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).[20] The size of this "zone of inhibition" correlates with the compound's activity.[3]

Table 2: Zone of Inhibition (mm) for Pyrimidine Derivatives

| Compound | Gram-Positive (S. aureus) | Gram-Negative (E. coli) |

|---|---|---|

| 2a | 18 mm | 14 mm |

| 2b | 22 mm | 19 mm |

| Ciprofloxacin (Control) | 25 mm | 28 mm |

| Vehicle (Control) | 0 mm | 0 mm |

(Data is illustrative of expected results.)

5.3 Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures a compound's ability to inhibit the peroxidase activity of the COX-2 enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as specified by a commercial kit protocol. This typically includes a COX assay buffer, a heme cofactor, a fluorometric probe (e.g., ADHP), and purified human recombinant COX-2 enzyme.[17]

-

Plate Setup: In a 96-well opaque plate, set up wells for:

-

Enzyme Control (100% Activity): Add assay buffer, heme, probe, and enzyme.

-

Inhibitor Control: Add a known COX-2 inhibitor (e.g., Celecoxib).

-

Test Compound Wells: Add the pyrimidine derivatives at various concentrations.

-

-

Pre-incubation: Allow the enzyme and inhibitors to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to permit binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multichannel pipette.

-

Data Acquisition: Immediately begin measuring the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

-

Analysis: Calculate the rate (slope) of the reaction for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Calculate the IC50 value.

Conclusion and Future Outlook

The pyrimidine scaffold remains one of the most fruitful and enduring platforms in medicinal chemistry. Its derivatives have led to landmark drugs in oncology, infectious diseases, and beyond. The ongoing exploration of novel substitution patterns and fused-ring systems continues to yield compounds with improved potency, selectivity, and pharmacokinetic profiles. Future efforts will likely focus on developing pyrimidine-based covalent inhibitors for enhanced target engagement, multi-target agents to combat drug resistance, and compounds that modulate more complex biological pathways. As our understanding of disease biology deepens, the rational design of sophisticated pyrimidine derivatives will undoubtedly continue to provide solutions to pressing therapeutic challenges.

References

A comprehensive, numbered list with clickable URLs will be generated here based on the cited sources.

Sources

- 1. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting cancer with kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. my.clevelandclinic.org [my.clevelandclinic.org]

- 13. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. microbenotes.com [microbenotes.com]

- 18. nbinno.com [nbinno.com]

- 19. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. clyte.tech [clyte.tech]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. hardydiagnostics.com [hardydiagnostics.com]

- 26. microchemlab.com [microchemlab.com]

- 27. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 28. assaygenie.com [assaygenie.com]

- 29. interchim.fr [interchim.fr]

A Senior Application Scientist's Guide to 5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: Synthesis, Characterization, and Application in Drug Discovery

Abstract

5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique structural features—a pyrimidine core functionalized with a bromine atom and a pyrrolidine ether moiety—offer a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom at the C5 position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, while the pyrrolidine ring provides a key vector for modulating physicochemical properties and interacting with biological targets. This guide provides an in-depth examination of this intermediate, covering its synthesis, purification, analytical characterization, and strategic application in the development of novel therapeutic agents. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an ideal scaffold for engaging with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2] The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1]

This compound (CAS No. 914347-82-3) is a prime example of a strategically designed intermediate.[3][4] It provides two distinct points for molecular diversification: the C5-bromo position, which is amenable to reactions like Suzuki and Sonogashira couplings, and the secondary amine of the pyrrolidine ring, which can be further functionalized.[5] This dual reactivity makes it an exceptionally valuable building block for creating libraries of compounds in the pursuit of new drug candidates for oncology, infectious diseases, and neurological disorders.[1][6][7]

Physicochemical and Analytical Properties

A thorough understanding of the intermediate's core properties is fundamental for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 914347-82-3 | [3] |

| Molecular Formula | C₈H₁₀BrN₃O | [3][4] |

| Molecular Weight | 244.09 g/mol | [3][4][8] |

| Appearance | Off-white to light yellow solid (Typical) | N/A |

| Boiling Point | 367.6±52.0 °C (Predicted) | [9] |

| Density | 1.556±0.06 g/cm³ (Predicted) | [9] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4][9] |

Synthesis of this compound

The synthesis of the title compound is a multi-step process that relies on the strategic coupling of two key precursors: a reactive pyrimidine core and a chiral pyrrolidinol. The most common and efficient route involves a Williamson ether synthesis.[10][11][12]

Diagram: Synthetic Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound - CAS:914347-82-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound CAS#: 914347-82-3 [m.chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. chemistnotes.com [chemistnotes.com]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring, a fundamental heterocyclic scaffold, is a ubiquitous and indispensable component in the realm of medicinal chemistry and drug discovery.[1][2][3] Its presence at the core of nucleic acids, DNA and RNA, underscores its profound biological significance.[3][4][5] This inherent biocompatibility, coupled with its versatile chemical reactivity and ability to engage in a multitude of non-covalent interactions, has established pyrimidine as a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of pyrimidine scaffolds in the design and development of novel therapeutics. We will delve into the medicinal chemistry, mechanisms of action, structure-activity relationships (SAR), and synthetic strategies that underpin the success of pyrimidine-based drugs across a wide spectrum of diseases, including cancer, viral and bacterial infections, and inflammatory conditions.[1][2][4][5][6] This document aims to serve as an in-depth resource, offering both foundational knowledge and practical insights for professionals engaged in the multifaceted process of drug discovery.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

The six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, known as pyrimidine, is more than just a simple heterocycle; it is a cornerstone of life itself as a key component of the nucleobases cytosine, thymine, and uracil.[2][3][4][5] This fundamental role in biological systems provides an inherent advantage in drug design, as pyrimidine-based molecules are often well-recognized by biological targets.

The physicochemical properties of the pyrimidine ring contribute significantly to its utility as a pharmacophore. The two nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[7] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its overall planarity provides a rigid scaffold upon which various substituents can be strategically placed to optimize target binding and pharmacokinetic properties. The pyrimidine ring's ability to serve as a bioisostere for other aromatic systems, such as the phenyl group, further enhances its versatility in drug design.[1][6]

The true power of the pyrimidine scaffold lies in its synthetic tractability. A vast and well-established body of chemical literature describes numerous methods for the synthesis and functionalization of the pyrimidine core, allowing for the creation of large and diverse libraries of compounds for high-throughput screening.[1][6][8] This synthetic accessibility has enabled medicinal chemists to systematically explore the structure-activity relationships of pyrimidine derivatives, leading to the development of highly potent and selective drug candidates.

Therapeutic Applications of Pyrimidine-Based Drugs

The versatility of the pyrimidine scaffold is reflected in the broad range of therapeutic areas where pyrimidine-containing drugs have made a significant impact.

Anticancer Agents

A significant number of anticancer drugs feature a pyrimidine core, highlighting its importance in oncology.[3][5][9][10] Pyrimidine-based anticancer agents exert their effects through various mechanisms of action.

-

Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer.[9][11] A prime example is their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][12][13] EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth.[4] Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking its activity and downstream signaling.[4][12]

Mechanism of Action: Pyrimidine-Based EGFR Inhibition

The 2,4-disubstituted pyrimidine scaffold is a common motif in EGFR inhibitors. The N1 and N3 atoms of the pyrimidine ring typically form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP. Substituents at the C2 and C4 positions are then tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. For instance, anilino- and bis-anilinopyrimidines have been extensively explored as EGFR inhibitors.[11]

Caption: Competitive binding of a pyrimidine inhibitor to the ATP binding site of EGFR.

-

Antimetabolites: Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[14][15] 5-Fluorouracil (5-FU) is a classic example of a pyrimidine-based antimetabolite that has been a mainstay of cancer chemotherapy for decades.[14]

Antiviral Agents